molecular formula C15H12FNO2S B12552124 2-Fluoro-1-tosyl-indole

2-Fluoro-1-tosyl-indole

Cat. No.: B12552124
M. Wt: 289.3 g/mol
InChI Key: DWLFMUVLLPIUIW-UHFFFAOYSA-N
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Description

2-Fluoro-1-tosyl-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-tosyl-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole framework. One common method is the electrophilic fluorination of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another approach involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-tosyl-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: The presence of the fluorine atom and the tosyl group can influence the reactivity of the indole ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Fluorination: Trifluoromethyl hypofluorite, cesium fluoroxysulfate, Selectfluor.

    Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoroindole derivatives, while nucleophilic substitution can produce a variety of substituted indoles.

Scientific Research Applications

2-Fluoro-1-tosyl-indole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-tosyl-indole is influenced by its structural features The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tosyl group can facilitate interactions with biological targets The compound may exert its effects by binding to specific molecular targets and modulating various biochemical pathways

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1-tosyl-indole is unique due to the combined presence of both the fluorine atom and the tosyl group, which imparts distinct chemical properties and potential applications. Its dual functionalization enhances its versatility in synthetic chemistry and its potential for diverse biological activities.

Properties

Molecular Formula

C15H12FNO2S

Molecular Weight

289.3 g/mol

IUPAC Name

2-fluoro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12FNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3

InChI Key

DWLFMUVLLPIUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2F

Origin of Product

United States

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